2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Overview
Description
The compound 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a brominated ketone with methoxy groups on the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related brominated aromatic ketones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions, which likely proceed through a similar mechanism for the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone . The presence of methoxy groups on the phenyl ring can influence the reactivity and selectivity of the halogenation and subsequent reactions.
Molecular Structure Analysis
The molecular structure of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone would feature a ketone functional group, which is a common moiety in various organic compounds, influencing the compound's reactivity and physical properties. The electron-donating methoxy groups would affect the electron density distribution on the phenyl ring, potentially impacting the site-selectivity of further chemical reactions .
Chemical Reactions Analysis
Although the specific reactions of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone are not detailed in the provided papers, the related compound 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone did not exhibit photolytic phenomena in different solvents . This suggests that the dibromo compound might also exhibit stability under similar conditions. Additionally, the presence of bromine atoms could make the compound amenable to further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone can be inferred from the properties of similar compounds. The bromine atoms would contribute to the compound's molecular weight and density, while the methoxy groups could influence its solubility in organic solvents. The ketone group would be expected to participate in typical carbonyl chemistry, such as nucleophilic addition reactions .
Scientific Research Applications
Application 1: Gas Separation Membranes
- Summary of the Application : The compound is used in the synthesis of intrinsically microporous polyimides, which are used for gas separation membranes .
- Methods of Application : A series of intrinsically microporous polyimides were synthesized from 2,2′-dibromo-4,4′,5,5′-bipohenyltetracarboxylic dianhydride (Br-BPDA) and five bulky diamines .
- Results or Outcomes : The Br-BPDA-derived polyimides exhibited excellent solubility, high thermal stability, and good mechanical properties. They also showed high CO2 permeability and excellent resistance to physical ageing .
Application 2: Coordination Chemistry
- Summary of the Application : Bithiazole ligands, which can be synthesized from similar dibromo compounds, are used in coordination chemistry .
- Methods of Application : The bithiazole ligands are synthesized and then used in solution. They are weaker ligands than bipyridyl ligands .
- Results or Outcomes : The study was a comparative analysis of the coordination chemistry of bithiazole ligands .
Safety And Hazards
The safety data sheet for “2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUJMWHWLACQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311381 | |
Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
63987-72-4 | |
Record name | 63987-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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